(R)-3-(1-amino-2,2-dimethylpropyl)aniline
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Overview
Description
®-3-(1-amino-2,2-dimethylpropyl)aniline is an organic compound with a complex structure that includes an aniline group and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-amino-2,2-dimethylpropyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline and 2,2-dimethylpropanal.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reductive Amination: The resulting 3-aminoaniline undergoes reductive amination with 2,2-dimethylpropanal in the presence of a reducing agent like sodium cyanoborohydride to form ®-3-(1-amino-2,2-dimethylpropyl)aniline.
Industrial Production Methods
Industrial production of ®-3-(1-amino-2,2-dimethylpropyl)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-amino-2,2-dimethylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
®-3-(1-amino-2,2-dimethylpropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-(1-amino-2,2-dimethylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-amino-2,2-dimethylpropyl)aniline: A structural isomer with similar properties but different reactivity due to the position of the amino group.
1-Amino-2,2-dimethyl-1-propanol: A related compound with a hydroxyl group instead of an aniline group.
Uniqueness
®-3-(1-amino-2,2-dimethylpropyl)aniline is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chiral center adds to its complexity and potential for enantioselective interactions in biological systems.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-[(1R)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,12-13H2,1-3H3/t10-/m0/s1 |
InChI Key |
KDDHRDRIZADTIU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC(=CC=C1)N)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
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